molecular formula C26H36O3 B13392601 3-Methyl-7-(5,5,8,8-tetramethyl-3-propoxy-6,7-dihydronaphthalen-2-yl)octa-2,4,6-trienoic acid

3-Methyl-7-(5,5,8,8-tetramethyl-3-propoxy-6,7-dihydronaphthalen-2-yl)octa-2,4,6-trienoic acid

Cat. No.: B13392601
M. Wt: 396.6 g/mol
InChI Key: HNODNXQAYXJFMQ-UHFFFAOYSA-N
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Description

(2e,4e,6z)-3-Methyl-7-(5,5,8,8-Tetramethyl-3-Propoxy-5,6,7,8-Tetrahydronaphthalen-2-Yl)octa-2,4,6-Trienoic Acid is a synthetic organic compound characterized by its complex structure and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2e,4e,6z)-3-Methyl-7-(5,5,8,8-Tetramethyl-3-Propoxy-5,6,7,8-Tetrahydronaphthalen-2-Yl)octa-2,4,6-Trienoic Acid involves multiple steps, typically starting with the preparation of the naphthalene derivative. The key steps include:

    Formation of the Naphthalene Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Propoxy Group: This step typically involves nucleophilic substitution reactions.

    Formation of the Trienoic Acid Chain: This is achieved through a series of aldol condensations and subsequent dehydration reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2e,4e,6z)-3-Methyl-7-(5,5,8,8-Tetramethyl-3-Propoxy-5,6,7,8-Tetrahydronaphthalen-2-Yl)octa-2,4,6-Trienoic Acid can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: This can result in the formation of alcohols or alkanes.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary, but common reagents include halogens for electrophilic substitution and alkoxides for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Potential use in studying cellular processes due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (2e,4e,6z)-3-Methyl-7-(5,5,8,8-Tetramethyl-3-Propoxy-5,6,7,8-Tetrahydronaphthalen-2-Yl)octa-2,4,6-Trienoic Acid exerts its effects involves interaction with specific molecular targets. These may include enzymes or receptors involved in key biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2e,4e,6z)-3-Methyl-7-(5,5,8,8-Tetramethyl-3-Propoxy-5,6,7,8-Tetrahydronaphthalen-2-Yl)octa-2,4,6-Trienoic Acid lies in its combination of a naphthalene core with a trienoic acid chain, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-7-(5,5,8,8-tetramethyl-3-propoxy-6,7-dihydronaphthalen-2-yl)octa-2,4,6-trienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O3/c1-8-14-29-23-17-22-21(25(4,5)12-13-26(22,6)7)16-20(23)19(3)11-9-10-18(2)15-24(27)28/h9-11,15-17H,8,12-14H2,1-7H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNODNXQAYXJFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1C(=CC=CC(=CC(=O)O)C)C)C(CCC2(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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